2-amino-N-(2-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide
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Description
2-amino-N-(2-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C25H22FN3O2 and its molecular weight is 415.468. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Routes
A novel one-pot domino reaction has been developed for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This method involves the reaction of alkyl or aryl isocyanides with pyridine-2-carbaldehyde in the presence of acetoacetanilide in toluene, showcasing the versatility of indolizine derivatives synthesis without prior activation or modification (M. Ziyaadini et al., 2011).
Antitumor Activities
The compound "3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide" exhibits significant antitumor activity, demonstrating the therapeutic potential of indolizine derivatives. The synthesis of this compound involves the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, indicating the relevance of fluorinated indolizine derivatives in cancer research (Xuechen Hao et al., 2017).
Photoluminescent Materials
Indolizine derivatives, such as 6-amino-8-cyanobenzo[1,2-b]indolizines, have shown unique pH-dependent optical properties. These materials exhibit a dramatic blue shift in fluorescence emission when protonated, suggesting their application as acid-responsive photoluminescent materials for chemical sensing and imaging (V. Outlaw et al., 2016).
Application to Tropical Diseases
Isoxazoline indolizine amide compounds have been synthesized with a focus on applications to tropical diseases. This indicates the potential of indolizine derivatives in developing treatments for diseases prevalent in tropical regions, highlighting their medicinal chemistry applications (Yong-Kang Zhang et al., 2014).
Properties
IUPAC Name |
2-amino-N-(2-fluorophenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-15(2)16-10-12-17(13-11-16)24(30)23-22(27)21(20-9-5-6-14-29(20)23)25(31)28-19-8-4-3-7-18(19)26/h3-15H,27H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZLTJJNRUZYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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